Cas no 81485-15-6 (4-oxo-4-pyrimidin-2-yl-butanoic acid)

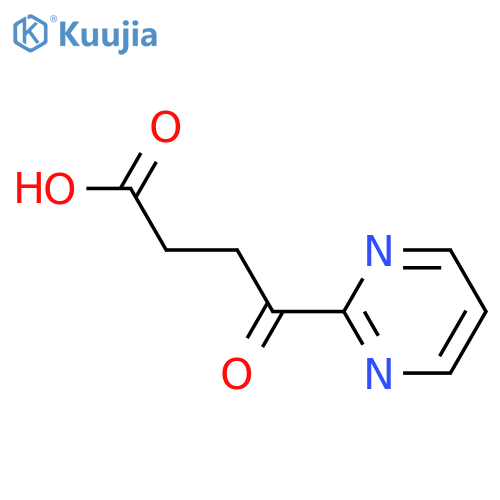

81485-15-6 structure

商品名:4-oxo-4-pyrimidin-2-yl-butanoic acid

CAS番号:81485-15-6

MF:C8H8N2O3

メガワット:180.16072177887

CID:5271625

4-oxo-4-pyrimidin-2-yl-butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Pyrimidinebutanoic acid, γ-oxo-

- 4-oxo-4-pyrimidin-2-yl-butanoic acid

-

- インチ: 1S/C8H8N2O3/c11-6(2-3-7(12)13)8-9-4-1-5-10-8/h1,4-5H,2-3H2,(H,12,13)

- InChIKey: UPJJBCMTWJICFQ-UHFFFAOYSA-N

- ほほえんだ: C1C=NC(C(CCC(O)=O)=O)=NC=1

4-oxo-4-pyrimidin-2-yl-butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-10G |

4-oxo-4-pyrimidin-2-yl-butanoic acid |

81485-15-6 | 95% | 10g |

¥ 25,608.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-1G |

4-oxo-4-pyrimidin-2-yl-butanoic acid |

81485-15-6 | 95% | 1g |

¥ 5,121.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-1g |

4-oxo-4-pyrimidin-2-yl-butanoic acid |

81485-15-6 | 95% | 1g |

¥5587.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-100.0mg |

4-oxo-4-pyrimidin-2-yl-butanoic acid |

81485-15-6 | 95% | 100.0mg |

¥1281.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-100MG |

4-oxo-4-pyrimidin-2-yl-butanoic acid |

81485-15-6 | 95% | 100MG |

¥ 1,280.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-250MG |

4-oxo-4-pyrimidin-2-yl-butanoic acid |

81485-15-6 | 95% | 250MG |

¥ 2,052.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-500MG |

4-oxo-4-pyrimidin-2-yl-butanoic acid |

81485-15-6 | 95% | 500MG |

¥ 3,418.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560818-1g |

4-Oxo-4-(pyrimidin-2-yl)butanoic acid |

81485-15-6 | 98% | 1g |

¥10242.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-500mg |

4-oxo-4-pyrimidin-2-yl-butanoic acid |

81485-15-6 | 95% | 500mg |

¥3730.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-500.0mg |

4-oxo-4-pyrimidin-2-yl-butanoic acid |

81485-15-6 | 95% | 500.0mg |

¥3419.0000 | 2024-08-02 |

4-oxo-4-pyrimidin-2-yl-butanoic acid 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

81485-15-6 (4-oxo-4-pyrimidin-2-yl-butanoic acid) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:81485-15-6)4-oxo-4-pyrimidin-2-yl-butanoic acid

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):161.0/257.0/428.0/642.0/1926.0